molecular formula C7H11N3O2S B2781463 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034401-09-5

5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2781463
CAS No.: 2034401-09-5
M. Wt: 201.24
InChI Key: NFDAOAJZOLFOSY-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a functionalized heterocyclic scaffold of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted protein kinase inhibitors . The pyrazolo[1,5-a]pyrazine core is a privileged structure in drug discovery, known for its rigid, planar conformation that facilitates potent interactions with the ATP-binding sites of various kinases . This specific derivative, featuring a methanesulfonyl group, is designed to enhance the molecule's binding properties and selectivity profile. Kinase inhibitors bearing this and closely related scaffolds, such as pyrazolo[1,5-a]pyrimidines, have shown promise in targeting oncogenic kinases including ROS1, Tropomyosin Receptor Kinases (Trks), and B-Raf, which are implicated in a range of solid tumors and hematological cancers . The compound serves as a critical intermediate for researchers exploring structure-activity relationships (SAR) to optimize potency against resistant mutations and improve pharmacokinetic properties . Its primary research value lies in the synthesis of next-generation small-molecule therapeutics for targeted cancer therapy, chemical biology studies of kinase signaling pathways, and the development of treatments for conditions driven by aberrant kinase activity .

Properties

IUPAC Name

5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-13(11,12)9-4-5-10-7(6-9)2-3-8-10/h2-3H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDAOAJZOLFOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN2C(=CC=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 1-(methylsulfonyl)-4-prolylpiperazine with suitable reagents can lead to the formation of the desired compound . The reaction conditions typically include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2).

Industrial Production Methods

In an industrial setting, the production of 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) or acyl chlorides in the presence of a catalyst like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to various substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Anticancer Properties

The pyrazolo[1,5-a]pyrazine scaffold has been shown to possess notable anticancer activity. Recent studies highlight its effectiveness against various cancer cell lines. For instance:

  • Cell Line Efficacy : Compounds derived from this scaffold have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Specific derivatives exhibited IC50 values as low as 0.39 µM against HCT116 cells, showcasing potent anticancer properties .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, certain derivatives target Aurora-A kinase, which is crucial for cell division and proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolo[1,5-a]pyrazines have been investigated for their anti-inflammatory effects. Compounds have shown promising results in reducing inflammation markers in vitro and in vivo models.

  • Inflammation Inhibition : Some derivatives have been reported to achieve over 60% inhibition of inflammatory responses in specific assays, indicating their potential as therapeutic agents for inflammatory diseases .

Other Pharmacological Effects

Beyond anticancer and anti-inflammatory applications, this compound class has also been explored for:

  • Antimicrobial Activity : Certain derivatives exhibit antimicrobial properties against various pathogens.
  • Analgesic Effects : Some studies suggest potential applications in pain management through analgesic mechanisms.

Photophysical Properties

The unique structure of 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine allows it to function effectively as a fluorophore.

  • Fluorescent Materials : Research indicates that these compounds can be utilized in the development of fluorescent materials due to their strong photophysical properties. This includes applications in sensors and imaging technologies .

Crystal Engineering

The ability of these compounds to form well-defined crystals opens avenues in crystal engineering.

  • Supramolecular Chemistry : The conformational flexibility and hydrogen bonding capabilities facilitate the design of complex supramolecular structures that can be used in drug delivery systems and other advanced material applications .

Synthesis and Derivatization

The synthesis of 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step synthetic pathways that allow for various functionalizations. These synthetic strategies enhance the structural diversity and biological activity of the resulting compounds.

Synthesis Method Key Features Potential Applications
Multi-step synthesisAllows for diverse functional groupsAnticancer and anti-inflammatory agents
Post-synthetic modificationsEnhances biological activityTargeted drug delivery systems

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. In cancer research, it has been shown to inhibit protein tyrosine phosphatases, which play a crucial role in cell proliferation and survival . The compound’s ability to interact with these targets makes it a promising candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrazolo[1,5-a]pyrazine core is highly modifiable, with substituents at positions 2, 3, 5, and 7 significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 5-methyl, 2-nitro, 4-one ~209.16 Nitro group enhances electrophilicity; potential for redox-sensitive activity
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride 2-CF₃, HCl salt 227.62 Trifluoromethyl group increases lipophilicity and metabolic stability
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride 6-methyl, 2-COOEt, HCl salt ~245.71 Ester group may serve as a prodrug moiety; enhances bioavailability
3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, trifluoroacetic acid 3-Cl, TFA salt 271.62 Chloro substituent enables cross-coupling reactions; TFA salt improves solubility
7-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one 7-OH, 4-one ~167.15 Hydroxyl group enhances hydrogen-bonding potential; may influence CNS penetration

Physicochemical Properties

  • Solubility : Methanesulfonyl and hydroxyl groups increase aqueous solubility, whereas CF₃ and chloro groups enhance lipid solubility .
  • Stability : Nitro and ester groups may confer susceptibility to enzymatic degradation, while sulfonyl and CF₃ groups improve metabolic resistance .

Key Research Findings

  • mGluR2/3 NAMs : Compound 106 (5-aryl-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-one) demonstrated dose-dependent efficacy in rodent models, achieving ED₅₀ values of 3–10 mg/kg .
  • Synthetic scalability : Ultrasound methods reduce reaction times (e.g., 30–60 minutes) and improve yields (>75%) compared to traditional reflux .
  • Crystallographic validation : X-ray studies confirm regioselectivity in pyrazolo[1,5-a]pyrimidine derivatives, ensuring structural fidelity during synthesis .

Biological Activity

5-Methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's structure, properties, and various biological activities supported by recent research findings.

Chemical Structure and Properties

The chemical structure of 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be represented as follows:

  • IUPAC Name : 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
  • Molecular Formula : C₈H₈N₄O₂S
  • Molecular Weight : 224.24 g/mol
  • LogP : -0.33 (indicating moderate hydrophilicity)
  • Polar Surface Area : 82 Ų

Biological Activity Overview

Research has indicated several biological activities associated with 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine:

  • Anticancer Activity :
    • Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been noted to induce apoptosis in human lung cancer cells (A549) and breast cancer cells (MCF-7) by activating caspase pathways and inhibiting cell proliferation.
  • Antimicrobial Properties :
    • The compound demonstrates antimicrobial activity against a range of pathogens. In vitro tests have revealed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes.
  • Anti-inflammatory Effects :
    • Research indicates that 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of A549 cells with an IC50 value of 12 µM. The study also reported that treatment with the compound led to a significant increase in apoptotic cell populations as assessed by flow cytometry.

Cell LineIC50 (µM)Mechanism
A54912Apoptosis via caspase activation
MCF-715Cell cycle arrest and apoptosis

Antimicrobial Properties

In antimicrobial assays conducted against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. The results suggest a promising lead for developing new antimicrobial agents.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of the compound using a murine model of acute inflammation, it was found that administration significantly reduced paw edema and levels of pro-inflammatory cytokines compared to control groups.

Q & A

Q. Advanced Research Focus

  • Electron-Withdrawing Groups : Methanesulfonyl at position 5 enhances electrophilicity, improving interactions with enzymatic targets (e.g., kinases) .
  • Position 7 Modifications : Formyl or amine groups at this position increase solubility and enable conjugation with bioactive moieties .
  • Heterocyclic Fusion : Analogous compounds like imidazo[1,2-a]pyrazines show antibacterial activity, suggesting pyrazolo-pyrazines may exploit similar mechanisms .
    Methodological Tip : Use molecular docking simulations to predict binding affinities before in vitro assays.

How can solvent choice influence reaction outcomes in pyrazolo[1,5-a]pyrazine functionalization?

Q. Basic Research Focus

  • Polar Protic Solvents (e.g., H₂SO₄) : Facilitate nitration but may protonate the pyrazine ring, reducing reactivity.
  • Non-Polar Solvents (e.g., benzene) : Ideal for silylformamidine-mediated formylation to prevent side reactions .
  • Aprotic Solvents (e.g., DMSO) : Enhance nucleophilic substitution in sulfonylation steps .
    Case Study : Refluxing in xylene for 25–30 hours improved cyclization yields in pyrazolo-pyrimidine syntheses, highlighting solvent stability at high temperatures .

What strategies are effective for functionalizing position 7 of the pyrazolo[1,5-a]pyrazine scaffold?

Q. Advanced Research Focus

  • Direct Formylation : Use silylformamidine in benzene to introduce a formyl group, achieving >70% yield .
  • Reductive Amination : Convert formyl intermediates to amines using NaBH₄/NH₄OAc, enabling further derivatization .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to install biaryl motifs for drug-discovery applications .
    Validation : ¹H NMR (δ 9.8–10.2 ppm for aldehydes) and LC-MS tracking ensure successful functionalization .

How do researchers address low yields in multi-step syntheses of pyrazolo[1,5-a]pyrazine derivatives?

Q. Basic Research Focus

  • Intermediate Stability : Protect reactive groups (e.g., amines with Boc) during harsh conditions like nitration .
  • Purification Optimization : Use recrystallization from ethanol/water mixtures for carboxylate esters, improving purity to >95% .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) in coupling steps to enhance efficiency .

What analytical techniques are critical for confirming the stereochemistry of complex pyrazolo[1,5-a]pyrazine derivatives?

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve ambiguous NOE effects in spirocyclic or fused-ring systems .
  • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers in chiral derivatives (e.g., ethyl 7-ethoxy-spiro compounds) .
  • Dynamic NMR : Detect conformational exchange in flexible substituents (e.g., methanesulfonyl groups) .

What are the emerging applications of pyrazolo[1,5-a]pyrazines in material science?

Q. Advanced Research Focus

  • Luminescent Materials : Derivatives with electron-deficient groups (e.g., nitro or cyano) exhibit tunable fluorescence for OLEDs .
  • Metal-Organic Frameworks (MOFs) : Pyrazine nitrogen atoms coordinate with Cu²⁺ or Zn²⁺, forming porous structures for gas storage .
    Methodological Tip : Characterize photophysical properties using UV-Vis and fluorescence spectroscopy in varying solvents .

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